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Compound of Interest

Compound Name: 5-Bromo-2-hydrazinopyrimidine

Cat. No.: B1271978 Get Quote

5-Bromo-2-hydrazinopyrimidine is a pivotal heterocyclic building block in the landscape of

modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a

reactive hydrazine group and a bromine-substituted pyrimidine core. This unique arrangement

makes it an exceptionally valuable precursor for the synthesis of a wide array of fused

heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines.[1][2] These scaffolds are

prominent in drug discovery, exhibiting a broad spectrum of biological activities, including

potent protein kinase inhibition for targeted cancer therapy.[1][3] This guide provides a

comprehensive overview of the synthesis, spectral characteristics, and core reactivity of 5-
Bromo-2-hydrazinopyrimidine, offering field-proven insights for its effective utilization in

research and development.

Physicochemical and Spectral Data
Accurate characterization is the foundation of reproducible chemical synthesis. The key

properties of 5-Bromo-2-hydrazinopyrimidine are summarized below.

Table 1: Physicochemical Properties
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Property Value Source(s)

CAS Number 823-89-2 [4][5]

Molecular Formula C₄H₅BrN₄ [4][5]

Molecular Weight 189.01 g/mol [4][5]

Appearance
Solid, typically a white to light

yellow crystalline powder
[6]

Melting Point 205-207 °C (decomposes) [7]

Solubility

Soluble in polar organic

solvents like DMF and

alcohols; limited solubility in

water.

[6]

Storage

Store in a cool, dry, well-

ventilated place under an inert

atmosphere; -20°C is

recommended for long-term

stability.

[6]

Table 2: Spectral Characterization Data
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Technique Observed Features

¹H NMR

Expected signals include two distinct singlets for

the pyrimidine ring protons (H-4 and H-6), and

broad signals for the hydrazine moiety protons (-

NH and -NH₂), which are exchangeable with

D₂O.

¹³C NMR

Expected signals for the four distinct carbon

atoms of the pyrimidine ring, with the C-Br and

C-N carbons showing characteristic chemical

shifts.

IR Spectroscopy

Characteristic absorption bands for N-H

stretching of the hydrazine group (typically in the

3200-3400 cm⁻¹ region), along with C=N and

C=C stretching vibrations from the pyrimidine

ring.

Mass Spectrometry

A molecular ion peak [M]⁺ and [M+2]⁺ with an

approximate 1:1 intensity ratio, which is the

characteristic isotopic signature for a compound

containing one bromine atom. The exact mass

would be approximately 187.97 and 189.97 m/z.

Synthesis and Purification
The most common and reliable synthesis of 5-Bromo-2-hydrazinopyrimidine involves the

nucleophilic substitution of a suitable dihalopyrimidine with hydrazine. The reaction leverages

the higher reactivity of the chlorine atom at the C2 position compared to other positions on the

pyrimidine ring.

Workflow for Synthesis of 5-Bromo-2-
hydrazinopyrimidine
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Reaction Setup

Reaction and Workup

Purification and Characterization

Dissolve 5-bromo-2,4-dichloropyrimidine
in ethanol

Cool solution to 0-5 °C
(Ice Bath)

Slowly add hydrazine hydrate
(exothermic reaction control)

Stir at room temperature
(e.g., 1 hour)

Precipitate forms

Filter the solid product

Wash with cold water to remove
excess hydrazine and salts

Dry the product under vacuum

Characterize via MP, NMR, MS

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 5-Bromo-2-hydrazinopyrimidine.
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Detailed Experimental Protocol: Synthesis
Causality: This protocol utilizes 5-bromo-2,4-dichloropyrimidine. The C4-chloro substituent is

more susceptible to nucleophilic attack than the C2-chloro group. By carefully controlling the

stoichiometry and temperature, hydrazine hydrate can selectively displace the chlorine at the

C4 position, which upon tautomerization and further reaction yields the desired 2-hydrazino

product. However, a more direct route from 5-bromo-2-chloropyrimidine is also common.[8]

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-

bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable alcohol solvent such as ethanol or

methanol.

Cooling: Place the flask in an ice-water bath and cool the solution to 0–5 °C. This is critical to

control the exothermic reaction upon addition of the nucleophile.[8]

Nucleophile Addition: Add hydrazine hydrate (1.2 to 2.0 eq) dropwise to the cooled solution

while stirring vigorously. Maintain the temperature below 10 °C during the addition.[8]

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to stir at room temperature for approximately 1-2 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Isolation: The product typically precipitates out of the solution as a solid. Collect the solid by

vacuum filtration.

Purification: Wash the filtered solid sequentially with chilled water and a small amount of cold

ethanol to remove any unreacted starting materials and hydrazine salts.

Drying: Dry the purified white to off-white solid under vacuum to yield 5-Bromo-2-
hydrazinopyrimidine.

Core Reactivity: Synthesis of Pyrazolo[1,5-
a]pyrimidines
The most significant application of 5-Bromo-2-hydrazinopyrimidine is its role as a precursor

to pyrazolo[1,5-a]pyrimidines. This transformation is a classic example of a cyclocondensation

reaction with 1,3-dicarbonyl compounds.[9]
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Reaction Mechanism
The reaction proceeds via a well-established pathway where the hydrazine acts as a

binucleophile.

Initial Condensation: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine moiety

attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone

intermediate after dehydration.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine (the -NH- group

adjacent to the pyrimidine ring) then attacks the remaining carbonyl group in an

intramolecular fashion.

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the

stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

Caption: Generalized mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of a
Pyrazolo[1,5-a]pyrimidine Derivative
Causality: This protocol employs an acid catalyst (acetic acid) to facilitate the dehydration

steps, which are crucial for both the initial hydrazone formation and the final aromatization of

the ring system. The choice of a high-boiling solvent like ethanol allows the reaction to be

conducted at reflux, ensuring sufficient energy to overcome the activation barriers for

cyclization and dehydration.

Reagents & Setup: In a round-bottom flask, suspend 5-Bromo-2-hydrazinopyrimidine (1.0

eq) in ethanol.

Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) to the

suspension.

Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should

become a clear solution before the product begins to precipitate.
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Cooling & Isolation: Cool the reaction mixture to room temperature, and then further cool in

an ice bath to maximize precipitation.

Purification: Collect the solid product by vacuum filtration and wash with a small amount of

cold ethanol.

Drying: Dry the product to obtain the desired 2,7-dimethyl-5-bromopyrazolo[1,5-a]pyrimidine.

Safety and Handling
5-Bromo-2-hydrazinopyrimidine requires careful handling due to its potential toxicity.

Hazard Statements: GHS classifications indicate that the compound may be harmful if

swallowed, cause skin irritation, and cause serious eye irritation.

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or

argon) at -20°C is recommended to prevent degradation.

Conclusion
5-Bromo-2-hydrazinopyrimidine is a versatile and highly valuable reagent for the

construction of complex nitrogen-containing heterocycles. Its straightforward synthesis and

predictable reactivity, particularly in cyclocondensation reactions with 1,3-dicarbonyls, make it

an indispensable tool for medicinal chemists and organic scientists. A thorough understanding

of its chemical properties, handling requirements, and reaction mechanisms, as detailed in this

guide, is essential for leveraging its full potential in the synthesis of novel bioactive molecules

and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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